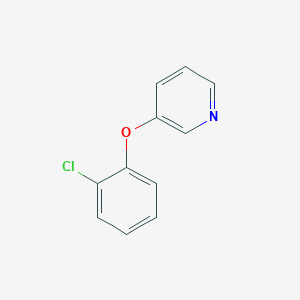

3-(2-Chlorophenoxy)pyridine

Description

Historical Development and Significance of Chlorophenoxy and Pyridine (B92270) Moieties in Chemical Science

The historical significance of the chlorophenoxy and pyridine moieties is well-established in chemical science. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, was first identified in the 19th century. nih.gov Its unique properties, including its basicity and ability to act as a ligand, have made it a cornerstone in the development of a vast array of pharmaceuticals and agrochemicals. nih.govlifechemicals.com Pyridine derivatives are found in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. lifechemicals.com

The chlorophenoxy group, on the other hand, rose to prominence with the development of modern synthetic methodologies. The presence of a chlorine atom on the phenoxy ring can significantly alter a molecule's lipophilicity and its binding affinity to biological targets. ontosight.ai Chlorophenoxy herbicides, for instance, have been a subject of extensive study, and their environmental impact and transformation products continue to be an area of active research. The combination of these two moieties in 3-(2-Chlorophenoxy)pyridine brings together a rich history of chemical exploration and a wide range of potential applications.

Overview of Current Research Trajectories and Academic Relevance

Current research involving structures akin to this compound is diverse. In medicinal chemistry, the aryloxy pyridine scaffold is explored for the development of novel therapeutic agents. For instance, derivatives have been investigated for their potential as inhibitors of various enzymes. The synthesis of complex heterocyclic systems, where this compound can serve as a key intermediate, is another active area of research. worktribe.com

In the field of agrochemicals, research continues to explore new fungicides and herbicides, with the phenoxy pyridine structure being a recurring motif. researchgate.netnih.gov The development of efficient synthetic methods, such as the Ullmann condensation and Buchwald-Hartwig amination, to construct the C-O bond in these molecules remains a topic of academic interest. organic-chemistry.org These modern coupling reactions offer milder and more efficient alternatives to traditional methods for synthesizing diaryl ethers like this compound. organic-chemistry.org The academic relevance of this compound is therefore tied to its utility as a versatile building block in the creation of a wide range of functional molecules. cymitquimica.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

3-(2-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H |

InChI Key |

VEZNYKAAWIWXKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chlorophenoxy Pyridine and Its Derivatives

Established Synthetic Pathways for Aryloxy Pyridine (B92270) Scaffolds

The construction of the aryloxy pyridine core structure can be achieved through several reliable synthetic strategies.

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for synthesizing aryloxy pyridines. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, a reactivity that is enhanced by the presence of electron-withdrawing groups or by the formation of pyridine N-oxides. semanticscholar.orgnih.gov In the SNAr mechanism, a nucleophile, such as a phenoxide, attacks the pyridine ring, leading to the displacement of a leaving group, typically a halide. The reaction generally proceeds via a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Activation of the pyridine ring is often necessary. Pyridine N-oxides are particularly useful intermediates as they are much more reactive towards both electrophilic and nucleophilic reagents than the parent pyridines. semanticscholar.org The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack. After the substitution reaction, the N-oxide can be readily removed by deoxygenation. semanticscholar.org While the classical two-step SNAr is common, concerted SNAr reactions, where bond formation and bond breaking occur in a single step, have also been reported, particularly with highly activated substrates. nih.govquora.comnih.gov

Transition metal catalysis provides powerful and versatile methods for forming the crucial aryl ether linkage.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming C-O bonds by reacting an aryl halide with an alcohol or phenol (B47542). wikipedia.org The reaction is promoted by copper, often in stoichiometric amounts and at high temperatures (frequently over 200°C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org The traditional Ullmann reaction has been significantly improved over the years, with modern protocols utilizing catalytic amounts of copper salts (e.g., CuI, CuBr) and the addition of ligands. nih.govnih.gov These ligands, such as diamines (e.g., TMEDA) or amino acids (e.g., proline), stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope. nih.govmdpi.com

Palladium-Catalyzed Buchwald-Hartwig Coupling: Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been adapted for the synthesis of aryl ethers (C-O bond formation). wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a phenol. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether and regenerate the catalyst. youtube.com A key to the success of this reaction is the use of bulky, electron-rich phosphine (B1218219) ligands which promote the key steps in the catalytic cycle. wikipedia.orglibretexts.org This method is often preferred over the Ullmann condensation due to its milder reaction conditions and greater functional group tolerance. wikipedia.org

| Reaction | Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, Cu-bronze) | High temperatures (>150°C), polar solvents (DMF, NMP), strong base | Cost-effective catalyst, effective for certain substrates | Harsh conditions, limited functional group tolerance, often requires stoichiometric copper wikipedia.org |

| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands | Milder temperatures (80-120°C), various solvents (toluene, dioxane), weaker bases | High yields, broad substrate scope, excellent functional group tolerance wikipedia.org | Expensive catalyst and ligands, air-sensitive reagents |

Aryloxy pyridine scaffolds can also be assembled from different heterocyclic or acyclic precursors through condensation and cyclization reactions. A notable example is the synthesis of 3-aryloxy-pyridines from 1,2,3-triazine (B1214393) precursors. In this approach, a 5-bromo-1,2,3-triazine (B172147) undergoes a concerted nucleophilic aromatic substitution with a phenol to form a 5-aryloxy-1,2,3-triazine. quora.comnih.gov This intermediate can then be used to access the desired 3-aryloxy-pyridine in a one-pot manner, constituting a significant rearrangement and cyclization strategy. quora.comdp.tech

Specific Synthetic Routes to 3-(2-Chlorophenoxy)pyridine and Positional Isomers

The synthesis of the specific target molecule, this compound, generally employs the direct phenoxylation of a corresponding halogenated pyridine.

The most direct route to this compound involves the coupling of a 3-halopyridine (such as 3-bromopyridine (B30812) or 3-chloropyridine) with 2-chlorophenol. This transformation is typically achieved using an Ullmann-type condensation reaction. The reaction conditions are critical for achieving a good yield. For instance, the coupling of 2,x-dihalopyridines with phenols has been shown to proceed in good to high yields using a copper(I) iodide (CuI) catalyst in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand. nih.gov The choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., pyridine, DMF) also plays a crucial role.

Modern variations of this method aim for more environmentally friendly conditions. Research has shown that solid-liquid phase transfer catalysis coupled with microwave irradiation can be an efficient method for the SNAr reaction of halogenated pyridines with phenoxides, sometimes without the need for a solvent. researchgate.net

| Halopyridine | Phenol | Catalyst System | Base | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | 2-Chlorophenol | CuI / TMEDA | Cs₂CO₃ | Pyridine, 120°C | nih.gov |

| 2-Chloropyridine | Phenol | None (PTC) | K₂CO₃ | Microwave, Solvent-free | researchgate.net |

In some cases, a multi-step synthetic sequence is necessary or advantageous. The order of reactions is critical for obtaining the correct isomer. lumenlearning.com For instance, a precursor molecule might be assembled first, followed by the formation of the ether linkage or the pyridine ring.

One such multi-step strategy involves the use of pyridine N-oxides. A substituted pyridine can be oxidized to the corresponding N-oxide, which can then be functionalized. prepchem.com For example, a precursor could be synthesized and then an N-oxide directed phenoxylation could be performed, followed by deoxygenation to yield the final product.

Another innovative multi-step route is the previously mentioned synthesis via 1,2,3-triazines. The synthesis of this compound could be envisioned starting from 5-bromo-1,2,3-triazine and 2-chlorophenol. The resulting 5-(2-chlorophenoxy)-1,2,3-triazine would then serve as a direct precursor to the target compound through a one-pot rearrangement reaction. quora.comnih.gov This method avoids the direct use of potentially less reactive 3-halopyridines under certain conditions.

Functionalization and Derivatization Strategies for this compound and its Derivatives

The chemical scaffold of this compound serves as a versatile platform for the development of a wide array of derivatives through various functionalization strategies. These modifications can be directed at either the pyridine or the chlorophenoxy rings, enabling the introduction of diverse functional groups, extensions of the ring system, and alterations of the electronic properties of the molecule.

Introduction of Amine, Carbonyl, and Nitro Groups

The introduction of amine, carbonyl, and nitro functionalities to the this compound core is crucial for creating new derivatives with potentially enhanced biological or material properties. These groups can be installed through several synthetic methodologies, targeting either the pyridine or the phenoxy ring.

Nitro Group Introduction: The nitration of pyridine rings typically requires harsh conditions due to the ring's electron-deficient nature. However, the presence of the electron-donating phenoxy group can facilitate electrophilic substitution. Nitration of phenoxypyridines can be achieved using standard nitrating agents like a mixture of nitric and sulfuric acid. For instance, the nitration of pyridine N-oxides often directs the nitro group to the 4-position. researchgate.net A patented process describes the nitration of a related 3-chlorophenoxy pyridine derivative to yield 4-nitro-3-(3-chlorophenoxy)pyridine, demonstrating the feasibility of introducing a nitro group onto the pyridine ring.

Amine Group Introduction: Amino groups are most commonly introduced via the reduction of a nitro group precursor. The nitro-substituted derivatives of this compound can be reduced to the corresponding primary amines using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). A patent application has detailed the reduction of 4-nitro-3-(3-chlorophenoxy)pyridine to 4-amino-3-(3-chlorophenoxy)pyridine, which serves as a key intermediate for further derivatization.

Carbonyl Group Introduction: The incorporation of carbonyl moieties can be accomplished through various routes. One approach involves the functionalization of a pre-existing group. For example, derivatives of this compound can be synthesized to include an acetyl group on the pyridine ring, which can then be further modified. Research has shown the synthesis of complex molecules like (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, which features a keto-oxime functional group attached at the 3-position of the pyridine ring. This illustrates a method for introducing a carbonyl-containing side chain.

| Functional Group | Reaction | Reagents and Conditions | Position of Functionalization | Reference |

| Nitro | Electrophilic Nitration | HNO₃/H₂SO₄ | Pyridine ring (e.g., C-4) | researchgate.net |

| Amine | Reduction of Nitro Group | H₂/Pd-C or Sn/HCl | Pyridine ring (e.g., C-4) | |

| Carbonyl (ketone) | Side-chain synthesis | Multi-step synthesis involving coupling reactions | Pyridine ring (e.g., C-3) |

Pyridine Ring Modifications (e.g., N-Oxidation)

Modification of the pyridine nitrogen atom, particularly through N-oxidation, is a fundamental strategy to alter the reactivity of the heterocyclic ring. The resulting pyridine N-oxides are valuable intermediates for further functionalization.

The direct oxidation of this compound yields its corresponding N-oxide. A specific method for the synthesis of this compound 1-oxide involves the treatment of the parent compound with a peroxy acid, such as peracetic acid, in a solvent like glacial acetic acid. prepchem.com The reaction is typically conducted at a controlled temperature (e.g., 35-40 °C) for several hours to ensure complete conversion. prepchem.com

The formation of the N-oxide has significant implications for the molecule's reactivity:

Activation for Nucleophilic Substitution: The N-oxide group increases the electron deficiency of the pyridine ring, particularly at the C-2 and C-4 positions, making it more susceptible to nucleophilic attack.

Directing Group for Electrophilic Substitution: While the pyridine ring itself is deactivated towards electrophilic substitution, the N-oxide can be activated and direct incoming electrophiles to the C-4 position. researchgate.net

Intermediate for Further Reactions: Pyridine N-oxides can undergo various transformations, such as deoxygenation back to the parent pyridine, or rearrangements like the Polonovski reaction to introduce functional groups at the adjacent carbon atoms. bme.hu

The use of different oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, are also common for the N-oxidation of various pyridine derivatives. bme.hunih.gov The choice of reagent and conditions can be optimized to achieve high yields and selectivity. bme.hu

| Reaction | Starting Material | Reagents and Conditions | Product | Reference |

| N-Oxidation | This compound | Peroxy acid (e.g., 35% peracetic acid) in glacial acetic acid, 35-40°C, 16 hours | This compound 1-oxide | prepchem.com |

| N-Oxidation (General) | Pyridine derivatives | m-CPBA in DCM or H₂O₂ in acetic acid | Pyridine N-oxide derivatives | bme.hunih.gov |

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions provide a powerful tool for constructing fused heterocyclic systems, thereby expanding the structural diversity and complexity of derivatives obtainable from this compound. These strategies involve building a new ring onto the existing pyridine or phenoxy framework. While specific examples starting directly from this compound are not extensively documented, several established methodologies for pyridine derivatives are applicable.

One common approach involves the use of pyridinium (B92312) salts as precursors. For instance, N-phenacylpyridinium salts, which could be prepared from a halogenated derivative of this compound, readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to generate fused systems like indolizines. researchgate.net

Palladium-catalyzed intramolecular C-H arylation represents another modern and efficient strategy. beilstein-journals.org A suitably functionalized this compound derivative, for example, bearing an N-aryl group with a bromine atom at an appropriate position, could undergo intramolecular cyclization to afford a multiply fused heteroaromatic compound. beilstein-journals.org

Furthermore, multi-component reactions offer an efficient pathway to complex fused pyridines. Domino reactions involving components like 3-(1-alkynyl)chromones, aldehydes, and an ammonia (B1221849) source can lead to the formation of chromeno[3,2-c]pyridines. mdpi.com Similarly, BF₃·OEt₂-mediated tandem annulations of arylidenones, alkynes, and nitriles can construct functionalized chromeno- and pyrano-fused pyridines. researchgate.net

The Japp-Klingemann reaction provides a classic route to form fused pyrazole (B372694) rings. A strategy starting from 2-chloro-3-nitropyridines has been developed to synthesize pyrazolo[4,3-b]pyridines. researchgate.netsemanticscholar.org This sequence involves nucleophilic aromatic substitution followed by a modified Japp-Klingemann reaction, demonstrating how a functionalized pyridine can be a cornerstone for building adjacent heterocyclic rings. researchgate.netsemanticscholar.org

| Annulation Strategy | Key Intermediate/Precursor | Resulting Fused System | General Reaction Type | Reference |

| 1,3-Dipolar Cycloaddition | N-Phenacylpyridinium salts | Indolizines | Cycloaddition | researchgate.net |

| Intramolecular C-H Arylation | N-(bromoaryl)pyridinecarboxamides | Fused polycyclic heteroaromatics | Palladium-catalyzed cyclization | beilstein-journals.org |

| Domino Reaction | 3-(1-Alkynyl)chromones, aldehydes, ammonium (B1175870) acetate | Chromeno[3,2-c]pyridines | Multi-component cascade reaction | mdpi.com |

| Japp-Klingemann Reaction | 2-Chloro-3-nitropyridines | Pyrazolo[4,3-b]pyridines | SNAr followed by cyclization | researchgate.netsemanticscholar.org |

| Tandem Annulation | Arylidenones, alkynes, nitriles | Chromeno/Pyrano-fused pyridines | Lewis acid-mediated cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 3-(2-Chlorophenoxy)pyridine, the protons are located on the two aromatic rings. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine (B92270) ring and the chlorine atom and oxygen bridge on the phenoxy group.

The protons on an aromatic ring, known as aryl protons, typically resonate in the range of 6.5-8.0 ppm. libretexts.org Protons on a pyridine ring can show significant differences in their chemical shifts depending on their position relative to the nitrogen atom. pw.edu.plumn.edu The electronegative nitrogen atom deshields the adjacent α-protons, causing them to appear at a lower field (higher ppm) compared to the β- and γ-protons. pw.edu.pl For pyridine itself, the α-protons (H-2, H-6) appear around 8.6 ppm, the γ-proton (H-4) around 7.6 ppm, and the β-protons (H-3, H-5) around 7.2-7.3 ppm in a CDCl₃ solvent. chemicalbook.com

In the case of this compound, the substitution pattern will further influence these shifts. The protons on the pyridine ring and the chlorophenoxy ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. These coupling constants (J-values) provide valuable information about the connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 8.7 | m |

| Chlorophenoxy Ring Protons | 6.8 - 7.5 | m |

Note: 'm' denotes a multiplet, indicating complex splitting patterns due to multiple couplings. The exact chemical shifts and multiplicities would be determined from the actual spectrum.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of different carbon environments. udel.edu The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| Chlorophenoxy Ring Carbons | 115 - 160 |

Note: The exact chemical shifts would be determined from the actual spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed and unambiguous structural elucidation, especially for complex molecules where 1D spectra may be crowded or ambiguous. mnstate.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com In this compound, COSY would reveal the connectivity of protons within the pyridine ring and within the chlorophenoxy ring. Cross-peaks in the COSY spectrum indicate which protons are neighbors. cam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). github.iolibretexts.org This is extremely useful for assigning the carbon signals based on the already assigned proton signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.comwisc.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. github.iowisc.edu For this compound, HMBC would be crucial to definitively link the pyridine ring to the chlorophenoxy ring through the ether oxygen by observing correlations between the protons on one ring and the carbons on the other.

The combined use of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure, confirming the precise arrangement of all atoms. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pressbooks.pub The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies. core.ac.uk

For this compound, key functional group absorptions would include:

C-O-C (ether) stretching: Aromatic ethers typically show strong asymmetric stretching bands in the 1270-1230 cm⁻¹ region and symmetric stretching bands around 1075-1020 cm⁻¹.

C-N stretching (in pyridine ring): These vibrations typically appear in the 1600-1450 cm⁻¹ region.

C=C stretching (aromatic rings): Aromatic rings exhibit several characteristic bands in the 1600-1400 cm⁻¹ region.

C-H stretching (aromatic): These bands are usually found above 3000 cm⁻¹.

C-Cl stretching: This vibration typically appears in the 800-600 cm⁻¹ region.

The unique pattern of these absorption bands serves as a molecular fingerprint, confirming the presence of the key functional groups within the molecule. pageplace.de

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Pyridine Ring C-N Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether C-O-C Stretch | 1270 - 1230 (asymmetric) | Strong |

| Aryl Ether C-O-C Stretch | 1075 - 1020 (symmetric) | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser. core.ac.uk While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-Cl bond. The Raman spectra of pyridine and its derivatives are well-documented, with strong bands typically observed for the ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net The symmetrical vibrations of the molecule, which may not be strong in the FTIR spectrum, are often prominent in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Pyridine Ring Breathing | ~1030 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its definitive structural confirmation.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then sorting these ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures m/z values to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas that may have the same nominal mass. For novel synthesized compounds containing a phenoxy pyridine moiety, HRMS is a standard method for structural identification and confirmation. bohrium.comnih.gov

The expected accurate mass for the protonated molecular ion [M+H]⁺ of this compound can be calculated and compared against the experimental value to validate its identity.

Table 1: HRMS Data for this compound This table is interactive. Click on the headers to sort.

| Formula | Species | Calculated Mass (Da) | Common Adduct |

|---|---|---|---|

| C₁₁H₈ClNO | [M] | 205.0294 | - |

| C₁₁H₉ClNO | [M+H]⁺ | 206.0372 | Proton |

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. acdlabs.com This method is particularly well-suited for analyzing polar molecules like this compound. The basic nitrogen atom on the pyridine ring is readily protonated, making the molecule highly amenable to analysis in positive ion mode, where it is primarily observed as the protonated molecule, [M+H]⁺. uvic.ca

While ESI is a soft technique, some in-source fragmentation can occur, providing valuable structural clues. nih.gov For this compound, the most likely fragmentation pathway involves the cleavage of the ether bond, a common fragmentation site for this functional group. nih.govlibretexts.org This would result in characteristic fragment ions corresponding to the chlorophenoxy and pyridine moieties.

Table 2: Predicted ESI-MS Ions and Fragments for this compound This table is interactive. Click on the headers to sort.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Precursor Ion | 206.0372 | Protonated molecule [M+H]⁺ |

| Fragment Ion | 128.0080 | [C₆H₄ClO]⁺, Chlorophenoxy cation |

| Fragment Ion | 95.0495 | [C₅H₅N+H]⁺, Protonated pyridine cation |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed electron density map and build an atomic model. This model provides highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions in the crystal lattice. researchgate.net

While the specific crystal structure of this compound is not publicly detailed, analysis of related pyridine-ether compounds is common in the literature for structural confirmation. nih.govmolaid.com Such an analysis would provide the exact spatial relationship between the pyridine ring and the 2-chlorophenyl ring, including the dihedral angle defined by the C-O-C ether linkage.

Table 3: Representative Crystallographic Data Obtainable for a Pyridine Derivative This table is interactive. Click on the headers to sort. (Data shown is for a representative substituted pyridine compound for illustrative purposes). researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | C2/c | The symmetry elements of the crystal |

| a (Å) | 24.713 | Unit cell dimension |

| b (Å) | 15.459 | Unit cell dimension |

| c (Å) | 17.507 | Unit cell dimension |

| β (°) | 107.515 | Unit cell angle |

| Volume (ų) | 6388 | Volume of the unit cell |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. msu.edu The spectrum of this compound is characterized by absorptions arising from π→π* transitions, associated with the conjugated π-systems of the pyridine and benzene (B151609) rings, and n→π* transitions, involving the non-bonding lone pair electrons on the pyridine nitrogen atom. libretexts.org

The position of these absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. academie-sciences.fr For pyridine-containing compounds, a distinct shift is often observed for the n→π* transition. In non-polar solvents, this transition occurs at a lower energy (longer wavelength). However, in polar, protic solvents like methanol (B129727) or water, the solvent molecules can form hydrogen bonds with the nitrogen's lone pair. This interaction stabilizes the non-bonding ground state orbital more than the excited π* orbital, increasing the energy gap for the transition. libretexts.org Consequently, a shift to a shorter wavelength (higher energy), known as a hypsochromic or "blue" shift, is observed for the n→π* transition. libretexts.org

Table 4: Expected Solvatochromic Effects on UV-Vis Absorption of this compound This table is interactive. Click on the headers to sort.

| Transition Type | Solvent Type | Expected Shift | Rationale |

|---|---|---|---|

| n→π* | Polar Protic (e.g., Methanol) | Hypsochromic (Blue Shift) | Hydrogen bonding stabilizes the ground state n-orbital. libretexts.org |

| n→π* | Non-Polar (e.g., Hexane) | Baseline | Minimal solvent-solute interaction. libretexts.org |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for 3-(2-chlorophenoxy)pyridine.

Geometry Optimization and Conformational Analysis

Conformational analysis involves systematically rotating the bonds—specifically the C-O-C-C linkage—to identify all possible stable conformers and the energy barriers separating them. The global minimum conformation represents the most populated and stable structure of the molecule under isolated, gas-phase conditions. The planarity and orientation of the two aromatic rings are critical factors influencing the molecule's electronic properties and its potential interactions with biological targets. unibo.it

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound (Illustrative) This table presents hypothetical yet plausible data based on standard bond lengths and angles for similar chemical fragments.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C(pyridine)-O-C(phenyl)-C(phenyl) | ~45° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenoxy ring, which acts as the primary electron-donating moiety. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, the electron-accepting part of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. researchgate.netsemanticscholar.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) This table contains representative energy values based on typical DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov Theoretical frequency calculations are performed on the optimized geometry of this compound to obtain the harmonic vibrational modes.

These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra. ijopaar.com This analysis enables the unambiguous assignment of specific vibrational bands to corresponding atomic motions, such as C-H stretching, C-O-C ether linkage vibrations, C-Cl stretching, and the characteristic breathing modes of the pyridine and phenyl rings. researchgate.netasianpubs.org

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for this compound (Illustrative) This table shows hypothetical vibrational frequencies and their assignments based on known group frequencies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Pyridine Rings |

| C=C/C=N Ring Stretch | 1600 - 1450 | Pyridine and Phenyl Rings |

| Asymmetric C-O-C Stretch | ~1250 | Ether Linkage |

| C-Cl Stretch | ~750 | Chlorophenyl Group |

| Ring Bending (Out-of-Plane) | 900 - 700 | Phenyl and Pyridine Rings |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactivity Prediction

To predict how this compound will interact with other molecules, its reactive sites can be mapped using computational tools. The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface. researchgate.netscienceopen.com For this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, indicating sites susceptible to electrophilic attack. chemrxiv.org Positive regions (colored blue) are generally found around the hydrogen atoms, highlighting potential sites for nucleophilic attack. ijopaar.com

Fukui function analysis is another DFT-based method that provides more quantitative insight into local reactivity. It helps to identify which atoms in the molecule are most likely to accept or donate electrons, thus pinpointing the most probable sites for nucleophilic and electrophilic attack, respectively. semanticscholar.orgijopaar.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time, typically in a solvated environment. nih.gov By simulating the movements of the molecule and surrounding solvent molecules (e.g., water) according to the principles of classical mechanics, MD can reveal important information about the conformational flexibility of this compound. researchgate.netnih.gov These simulations can track the rotation around the ether bond and the puckering of the rings, providing insight into the range of conformations the molecule can adopt in solution and its interactions with the solvent. ontosight.ai

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. nih.gov In a hypothetical docking study, this compound would be placed into the active site of a selected protein target. An algorithm would then sample numerous possible orientations and conformations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity.

The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, the pyridine nitrogen might act as a hydrogen bond acceptor, while the aromatic rings could engage in stacking interactions with residues like phenylalanine or tyrosine. nih.gov Such studies are essential for structure-activity relationship (SAR) analysis and for guiding the design of more potent analogs. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target This table presents a hypothetical summary of a typical molecular docking output.

| Parameter | Result |

|---|---|

| Protein Target | Example Kinase (e.g., CDK2) |

| Binding Energy / Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Leu83, Phe80, Lys33, Asp145 |

| Type of Interactions | Hydrophobic interaction with Leu83, π-π stacking with Phe80, Hydrogen bond from pyridine-N to Lys33 |

Prediction of Ligand-Receptor Binding Modes and Affinities

Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand such as this compound and its derivatives might bind to a biological target, as well as the strength of this interaction (binding affinity). nih.gov These methods are crucial in drug discovery for identifying promising lead compounds.

Studies on analogous structures, such as 1,2,4-triazole (B32235) derivatives incorporating a phenoxy pyridinyl moiety, have utilized molecular docking to predict binding modes with target enzymes like CYP51. nih.gov For instance, derivatives of this compound have been docked into the substrate-binding cavity of CYP51, revealing that they adopt binding poses similar to known inhibitors. nih.gov The predicted binding affinity, often expressed as a docking score, can be correlated with experimentally determined biological activity, such as the half-maximal effective concentration (EC50). nih.gov For example, a lower docking score for a derivative of this compound was consistent with its lower EC50 value against the fungus S. sclerotiorum, indicating a stronger interaction with the target enzyme. nih.gov

Similarly, in the context of other pyridine derivatives, docking studies have been employed to investigate binding interactions with enzymes like α-amylase. researchgate.net The binding affinity is often reported as a negative value, where a more negative number indicates a stronger binding interaction. researchgate.net Furthermore, MD simulations can provide information on the stability of the predicted binding pose over time, confirming a stable interaction between the ligand and the receptor. researchgate.net

The binding affinity of a ligand is formally related to the dissociation constant (Kd) or the association constant (Ka). diva-portal.org Computational methods can also be used to calculate the binding free energy (ΔG°), which provides a quantitative measure of affinity. nih.gov These calculations often consider factors such as the deformation energy (strain) of both the ligand and the protein upon binding. nih.gov

| Derivative of this compound | Target | Computational Method | Predicted Binding Affinity/Score | Experimental Correlation |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | CYP51 | Molecular Docking | -5.108 | EC50 = 0.12 mg/L against S. sclerotiorum |

| Phenylhydrazono phenoxyquinolone derivative | α-amylase | Molecular Docking & MD Simulation | High negative binding affinity | Stable binding throughout simulation |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of intermolecular interactions is crucial for understanding the forces that stabilize a ligand-receptor complex. Computational methods can identify and characterize these interactions, such as hydrogen bonds and hydrophobic contacts.

In the case of this compound derivatives targeting CYP51, molecular docking studies have revealed key interactions. nih.gov For example, these compounds can form coordination bonds with the Fe3+ ion in the heme group of CYP51 and establish significant hydrophobic interactions with the surrounding amino acid residues. nih.gov The pyridine moiety itself can act as a hydrogen bond acceptor. nsf.gov

The synergy between hydrogen bonding and hydrophobic interactions can lead to strong binding affinities. rsc.org Computational simulations can reveal how these interactions work in concert to stabilize a complex. rsc.org For example, a hydrogen bond can properly orient a ligand in a binding pocket, which in turn promotes favorable hydrophobic contacts. rsc.org

In Silico Reactivity Profiling and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the reactivity of molecules and elucidate the mechanisms of chemical reactions. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) are frequently used to study the electronic structure and reactivity of compounds like this compound and its derivatives. researchgate.net

One key aspect of reactivity profiling is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Computational methods can also be used to elucidate the step-by-step mechanism of a chemical reaction. smu.edu This involves identifying the reactants, products, and any short-lived intermediates and transition states. sumitomo-chem.co.jp By calculating the energies of these species, a reaction energy diagram can be constructed, which shows the energy changes that occur as the reaction progresses. sumitomo-chem.co.jp The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated, providing a quantitative measure of reactivity. sumitomo-chem.co.jp For instance, in a multi-step reaction, the step with the highest activation energy is the rate-determining step. sumitomo-chem.co.jp

The United Reaction Valley Approach (URVA) is a detailed method for analyzing reaction mechanisms. smu.edu It partitions the reaction path into distinct phases, such as a "preparation phase" where the reactants get ready for the chemical transformation, and "transition state phases" where bond breaking and formation occur. smu.edu This approach provides a deeper understanding of the sequence of chemical events during a reaction. smu.edu

Computational Design and Screening of Derivatives for Targeted Properties

One of the most significant applications of computational chemistry is in the rational design and virtual screening of new molecules with desired properties. researchgate.net This approach is widely used in drug discovery to identify promising candidates for synthesis and biological testing. dovepress.com

Starting with a lead compound like this compound, new derivatives can be designed by making specific structural modifications. nih.gov For example, different functional groups can be introduced to enhance binding affinity, improve selectivity, or optimize pharmacokinetic properties. researchgate.net These designed derivatives can then be subjected to in silico screening, where their properties are predicted using computational methods. mdpi.com

Virtual screening can involve docking the designed compounds into the active site of a target protein to predict their binding modes and affinities. nih.gov This allows for the rapid evaluation of a large number of potential candidates, prioritizing those that are most likely to be active. nih.gov For example, a series of novel 1,2,4-triazole derivatives containing the this compound moiety were designed and their antifungal activities were predicted through molecular docking against CYP51. nih.gov This computational screening guided the selection of compounds for synthesis and further biological evaluation. nih.gov

In addition to predicting biological activity, computational methods can also be used to predict other important properties, such as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net This helps to identify candidates with a higher probability of success in later stages of drug development.

Investigation of Biological Activity and Mechanistic Pathways

Enzymatic Target Modulation and Inhibitory Mechanisms

Cyclooxygenase-2 (COX-2) Inhibition and Selectivity

Derivatives of 3-(2-Chlorophenoxy)pyridine have been explored for their potential as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govresearchgate.net COX exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme involved in inflammatory processes. dovepress.combrieflands.com Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. dovepress.combrieflands.comresearchgate.net

In a study focused on novel imidazo[1,2-a]pyridine (B132010) derivatives, compounds incorporating a chlorophenoxy moiety were synthesized and evaluated for their COX-2 inhibitory activity. nih.govresearchgate.net The research aimed to develop potent and selective COX-2 inhibitors. nih.govresearchgate.net While specific IC50 values for a direct this compound derivative were not detailed in the provided abstracts, the study highlighted that the majority of the tested imidazo[1,2-a]pyridine compounds, which include a related structural motif, demonstrated significant and specific inhibitory effects on COX-2. researchgate.net For instance, certain derivatives exhibited IC50 values as low as 0.05 μM and a selectivity index up to 897.19. nih.govresearchgate.net Molecular modeling studies suggested that the pharmacophore of these inhibitors fits into the secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with key amino acid residues like Arg-513 and His-90. nih.govresearchgate.net

Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition in Plant Systems

This compound and its derivatives have been investigated as inhibitors of Protoporphyrinogen IX Oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. ucanr.eduunl.edu PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. ucanr.eduunl.edu Inhibition of this enzyme leads to an accumulation of its substrate, which, upon exposure to light, causes oxidative damage and rapid cell death, making PPO an effective target for herbicides. ucanr.educhimia.ch

Research into novel PPO inhibitors has included the design and synthesis of compounds with a phenoxypyridine scaffold, which is a bioisostere of the diphenyl ether structure found in many commercial herbicides. researchgate.net Studies have shown that these compounds can exhibit potent PPO inhibitory activity. researchgate.netcambridge.org For example, a series of new diphenyl ethers containing tetrahydrophthalimide, which are structurally related, showed IC50 values against maize PPO ranging from 4.7 to 5,531.1 nM. cambridge.org Specifically, some novel synthesized compounds demonstrated higher PPO inhibitory activity than commercial herbicides like oxyfluorfen (B1678082) and flumioxazin. cambridge.org Molecular docking studies have indicated that the phenoxy ring of these inhibitors can form π-π stacking interactions with amino acid residues such as PHE-392 within the enzyme's active site. researchgate.net This research highlights the potential of the phenoxypyridine scaffold in the development of new and effective herbicides. ntu.edu.sgresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The this compound moiety has been incorporated into molecules designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net EGFR is a transmembrane protein that plays a critical role in cell proliferation, and its overactivity is implicated in the growth of various cancers. nih.gov Therefore, EGFR kinase inhibitors are a significant class of anti-cancer agents. nih.gov

Studies on quinazoline-based EGFR inhibitors have demonstrated that derivatives containing a 3-chlorophenoxy group can be highly potent. researchgate.net For instance, a pyrrolo[3,2-d]pyrimidine derivative incorporating a 3-chloro-4-(3-chlorophenoxy)phenyl)amino group showed potent HER2/EGFR dual kinase inhibitory activity with an IC50 of 11 nM for both. nih.gov Another study on quinazolin-4(3H)-one derivatives also explored similar structures for EGFR inhibition, with some compounds showing potent activity. researchgate.net The binding mode of these inhibitors often involves interaction with the ATP-binding site of the EGFR kinase domain, similar to established inhibitors like erlotinib. nih.gov The inclusion of the chlorophenoxy group appears to contribute favorably to the inhibitory activity of these compounds.

Other Enzyme-Ligand Interactions

Beyond the well-defined targets of COX-2, PPO, and EGFR, the this compound scaffold has been noted in broader chemical libraries screened against various other enzymes. For example, pyrazole (B372694) derivatives containing a chlorophenoxy group have been evaluated for their cytotoxic effects, which may be mediated through various enzymatic pathways. mdpi.com Additionally, the structural motif is present in compounds screened against other kinases and enzymes involved in cellular signaling and metabolism. The diverse biological activities observed for molecules containing this scaffold suggest its potential for interacting with a range of biological targets, warranting further investigation into its broader enzyme-ligand interaction profile. drugbank.comdrugbank.com

Receptor Binding and Modulation Studies

Nicotinic Acetylcholine (B1216132) Receptor Subtype Affinity (α4β2, α7)

The this compound structure has been incorporated into ligands designed to target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various central nervous system functions. nih.gov The α4β2 and α7 subtypes are particularly abundant in the brain and are important targets for drug development. nih.govnih.gov

Research on novel 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes, which are potent nAChR ligands, has included analogues with a this compound moiety. barrowneuro.org While specific binding data for a simple this compound was not the focus, the study explored how substitutions on the pyridine (B92270) ring influence affinity and selectivity for different nAChR subtypes. barrowneuro.org The parent compound of this series displayed high affinity for α4β2, α7, and α3β4 subtypes. barrowneuro.org Other studies have also explored phenoxypyridine derivatives for their interaction with nAChR subtypes, indicating that this chemical space is relevant for the design of selective nAChR modulators. google.com The affinity of these compounds is influenced by the nature and position of substituents on both the pyridine and phenoxy rings. barrowneuro.org

General Receptor Interaction Profiling

The interaction of this compound derivatives with various biological receptors is a key area of investigation to understand their pharmacological potential. The core structure, featuring a pyridine ring linked to a chlorophenoxy group, suggests possible interactions with a range of biological targets. ontosight.ai For instance, the introduction of a piperidine (B6355638) ring at the 3-position of the pyridine, as seen in 2-(2-chlorophenoxy)-3-(piperidin-4-yl)pyridine, creates a molecule with potential for diverse biological activities, including those related to neurotransmitter systems and enzyme inhibition. ontosight.ai

While specific, comprehensive receptor binding assays for this compound itself are not extensively detailed in the available literature, the broader class of pyridine derivatives is known for a wide array of biological activities, which implies interactions with multiple receptor types. ontosight.ai Studies on related compounds provide insights into potential targets. For example, pyrazolo[3,4-b]pyridines have been investigated as potential antidiabetic agents and as potent and selective PDE5 inhibitors for the treatment of erectile dysfunction. rajpub.com Furthermore, research on substituted pyrimidines has suggested that these compounds can have neurotrophic or "nerve growth factor-like" properties, indicating potential interactions with neurotrophic factor receptors. google.com The diverse pharmacological effects observed in derivatives underscore the importance of the specific substitutions on the pyridine ring in determining receptor affinity and selectivity.

Cellular Pathway Perturbation and Functional Outcomes

The biological effects of this compound and its analogs are manifested through their ability to perturb various cellular pathways, leading to a range of functional outcomes. These include modulation of neurotransmitter systems, effects on cell growth and death, regulation of inflammatory processes, and influence on cellular metabolism.

Neurotransmitters are crucial signaling molecules in the nervous system, and compounds that modulate their activity can have significant physiological effects. wikipedia.org The structural motifs present in derivatives of this compound suggest potential interactions with neurotransmitter systems. For example, the presence of a piperidine ring in some analogs is a common feature in centrally active drugs. ontosight.ai

Studies on related compounds have demonstrated effects on various neurotransmitter systems. For instance, research on the anesthetic isoflurane (B1672236) has shown that it can inhibit the release of several major central nervous system neurotransmitters, including glutamate, GABA, norepinephrine, dopamine, and acetylcholine. nih.gov While this is a different class of compound, it highlights the potential for small molecules to broadly impact neurotransmitter release. The diverse structures of pyridine derivatives allow for a wide range of interactions with the complex neural systems. wikipedia.org

The regulation of cell proliferation and apoptosis (programmed cell death) is a critical area of research, particularly in the context of cancer. Several studies have investigated the effects of pyridine derivatives on these processes.

Derivatives of pyrano[3,2-c]pyridine have been shown to inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov One of the more potent compounds in this series, 4-CP.P, was found to induce apoptosis, as evidenced by an increase in the sub-G1 population in cell cycle analysis and the externalization of phosphatidylserine. nih.gov Similarly, chalcone (B49325) derivatives incorporating a phenoxypyridine moiety have demonstrated antiproliferative activity against K562 and A549 cancer cell lines, with flow cytometry analysis confirming the induction of apoptosis. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell cycle. For example, a particularly active pyrazolopyridine derivative was found to block cells at the S phase of the cell cycle. researchgate.net The induction of apoptosis is a key mechanism of cytotoxicity for many anticancer agents, and the ability of these pyridine derivatives to trigger this process makes them interesting candidates for further investigation. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory potential.

New derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.govnih.gov The potency of these compounds appears to be influenced by the nature of the substituent on the pyridine ring, with a benzyl (B1604629) group substitution showing the greatest potency on a molar basis. nih.govnih.gov It has been suggested that the anti-inflammatory effect of these derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov

Furthermore, a series of N-arylidene-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazides exhibited moderate to excellent anti-inflammatory activity in a carrageenan-induced rat paw edema assay. researchgate.net One particular derivative showed a higher anti-inflammatory activity than the reference drug, diclofenac (B195802) sodium. researchgate.net These findings highlight the potential of pyridine-containing compounds to modulate inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives

Cellular metabolism encompasses all the chemical transformations that occur within a cell to sustain life. ebi.ac.uk There is growing evidence that pyridine derivatives can influence these intricate metabolic networks.

Cancer cells often exhibit altered metabolic pathways, such as increased glycolysis and glutaminolysis, to support their rapid proliferation. frontiersin.org The pyridine nucleotide coenzymes, NADH and NADPH, are central to numerous metabolic reactions, including energy metabolism, photosynthesis, and cellular respiration. researchgate.net Compounds that interfere with the synthesis or function of these coenzymes can have profound effects on cellular metabolism.

While direct studies on the impact of this compound on specific metabolic pathways are limited, research on related structures provides some clues. For example, inhibitors of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism, have been developed from a pyrrolo[3,2-d]pyrimidine scaffold. nih.gov These inhibitors were shown to suppress mTOR signaling and deplete glutathione, leading to increased reactive oxygen species. nih.gov Given that pyridine-containing compounds are involved in the metabolism of pyridine nucleotides, it is plausible that this compound could influence pathways reliant on these cofactors. ebi.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Structural Modulations and Their Impact on Biological Potency

The pyridine (B92270) ring serves as a crucial component for tuning the electronic properties and binding interactions of the entire molecule. Research into herbicidal and antiproliferative agents has demonstrated that the nature and position of substituents on this ring are paramount for potency.

For herbicidal activity, the introduction of strong electron-withdrawing groups on the pyridine ring has been shown to significantly enhance efficacy. mdpi.com For instance, compounds featuring a nitro group demonstrated greater herbicidal effects. mdpi.com The position of these substituents is also critical; activity is generally higher when an electron-withdrawing group is placed at the 3-position of the pyridine ring compared to the 5-position. mdpi.com The trifluoromethyl (CF₃) group is another substituent that has been found to increase inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in herbicide action. mdpi.com In some series, a 3-fluoro-5-chloropyridine arrangement was found to be more active than a 3-chloro-5-trifluoromethylpyridine setup, highlighting the subtle interplay of electronic effects. nih.gov

In the context of antiproliferative activity, the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance the biological effect, whereas bulky groups or halogen atoms may lead to diminished activity. nih.gov In other applications, replacing a nitrogen atom in a more complex pyrimidine (B1678525) ring to yield a pyridine analog led to a decrease in activity, which could be functionally recovered by the introduction of a cyano (-CN) group, underscoring the importance of maintaining specific electronic features. mdpi.com

Table 1: Impact of Pyridine Ring Substituents on Biological Activity

| Substituent | Position on Pyridine Ring | Observed Effect on Activity | Biological Context | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | General | Enhanced | Herbicidal | mdpi.com |

| Electron-withdrawing group | 3-position | Higher potency vs. 5-position | Herbicidal | mdpi.com |

| Trifluoromethyl (CF₃) | General | Increased | Herbicidal (PPO Inhibition) | mdpi.com |

| -OH, -OMe, -NH₂ | Various | Enhanced | Antiproliferative | nih.gov |

| Halogens, Bulky Groups | Various | Decreased | Antiproliferative | nih.gov |

The chlorophenoxy portion of the molecule and any associated linker chains are pivotal for defining the compound's interaction with its biological target. Modifications in this region have led to the development of potent fungicides and other bioactive agents.

In a series of novel fungicides, the 3-(2-chlorophenoxy)pyridine moiety was connected to a 1,2,4-triazole (B32235) group via an oxime ether linker. bohrium.commdpi.com Structure-activity relationship studies revealed that additional substitutions on the phenoxy ring were beneficial. For example, the introduction of a bromine atom at the 4-position of the 2-chlorophenoxy ring, as seen in compound 5a4 , resulted in broad-spectrum antifungal activity. bohrium.commdpi.com

The nature of the linker itself is also a critical variable. Within the same series, variations in the oxime ether side chain—comparing a methyl ether (5a series) to a benzyl (B1604629) ether (5b series)—had a significant impact on potency and spectrum of activity. bohrium.com Compound 5b2 , which incorporates the base 2-chlorophenoxy group with a benzyl oxime ether linker, showed exceptional activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 0.12 mg/L, comparable to the commercial fungicide difenoconazole. bohrium.commdpi.com This demonstrates that both the substitution pattern on the phenoxy ring and the composition of the linker are key elements for optimization. bohrium.com The strategy of replacing a diphenyl ether group with a phenoxypyridine moiety is a recognized bioisosteric approach to developing new active compounds. nih.gov

Table 2: Fungicidal Activity of 3-Phenoxypyridine (B1582220) Derivatives with Linker and Phenoxy Variations

| Compound ID | Phenoxy Ring Substitution | Linker Side Chain | EC₅₀ against S. sclerotiorum (mg/L) | Reference |

|---|---|---|---|---|

| 5a4 | 4-bromo-2-chloro | (Z)-1-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | 1.59 | bohrium.commdpi.com |

| 5b2 | 2-chloro | (Z)-1-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | 0.12 | bohrium.commdpi.com |

The three-dimensional shape of a molecule is fundamental to its ability to bind to a biological target. For 3-phenoxypyridine derivatives, the conformation is heavily influenced by the rotational freedom around the ether linkage and the nature of any side chains or bridgehead units.

The conformation of heteroaromatic ethers is influenced by non-bonded repulsive interactions between the lone pairs of electrons on the ether oxygen and those on the adjacent ring nitrogen atom. researchgate.net This repulsion can stabilize a specific conformation, such as a "U-shaped" conformer, which may be the preferred geometry for binding within an enzyme's active site. researchgate.net

Furthermore, the specific geometry of side chains can be critical. In a series of fungicidal 1,2,4-triazole derivatives, X-ray crystal diffraction analysis confirmed that the active compounds possessed a 'Z' configuration at the oxime ether double bond. bohrium.com This fixed geometry likely plays a crucial role in correctly orienting the molecule for interaction with its target, CYP51. bohrium.commdpi.com Medicinal chemistry principles suggest that introducing structural elements that reduce conformational flexibility, such as by inducing allylic strain or incorporating rigid bridgehead units, can "lock" a molecule into its most active conformation, thereby enhancing binding affinity and potency. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. dmed.org.ua This approach is invaluable for predicting the potency of newly designed molecules before their synthesis, thereby streamlining the discovery process. dmed.org.uanih.gov

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a predictive equation. nih.gov For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the three-dimensional properties of the molecules are considered. bibliotekanauki.pl

The robustness and predictive power of a QSAR model are assessed using statistical metrics. Key parameters include the correlation coefficient (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's internal predictivity. nih.gov A high pred_r² value for an external test set indicates strong external predictive ability. nih.gov For example, a robust QSAR model for 2-aminopyridine (B139424) derivatives, which are structurally related to the compounds of interest, yielded high validation scores (q² = 0.7270, pred_r² = 0.7889), indicating a reliable predictive model. nih.gov

While a specific QSAR model for this compound was not detailed in the reviewed literature, the established methodologies from studies on analogous pyridine and diphenyl ether compounds are directly applicable for the predictive design of new, more potent derivatives. nih.govnih.gov

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Indication of a Good Model | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures how well the model fits the training set data. | Value close to 1.0. | nih.gov |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | A high value (e.g., > 0.6). | nih.gov |

| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of an external test set. | A high value (e.g., > 0.6). | nih.gov |

Pharmacophore Development and Molecular Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov These models serve as powerful templates for designing new active compounds or for searching databases to find novel chemical scaffolds (virtual screening). nih.gov

Pharmacophore features are typically defined as:

Hydrogen Bond Acceptors (HBA): e.g., the nitrogen atom in the pyridine ring.

Hydrogen Bond Donors (HBD): e.g., an -NH or -OH group on a side chain.

Hydrophobic Regions (HY): e.g., the chlorophenoxy aromatic ring.

Ring Aromatic (RA): Aromatic rings that can engage in π-π stacking. nih.gov

Based on the SAR data for 3-phenoxypyridine derivatives, a hypothetical pharmacophore for fungicidal activity can be proposed. Molecular docking studies of active compounds like 5a4 and 5b2 into the CYP51 enzyme show that the triazole nitrogen coordinates with the heme iron, while the phenoxypyridine moiety engages in hydrophobic interactions within the binding pocket. bohrium.commdpi.com

Therefore, a rational pharmacophore model would include:

A hydrophobic/aromatic feature corresponding to the 2-chlorophenoxy group.

A hydrogen bond acceptor feature represented by the pyridine nitrogen.

A metal-coordinating feature (from the triazole ring in the side chain).

Specific spatial distances and angles between these features to ensure correct orientation in the enzyme's active site.

This type of model, combining key features from active molecules, provides a clear set of design principles for the development of novel and more effective 3-phenoxypyridine-based therapeutic or agricultural agents. nih.govnih.gov

Applications in Medicinal Chemistry and Chemical Biology

Lead Compound Identification and Optimization Methodologies

The discovery of new therapeutic agents often begins with the identification of a "lead compound," a molecule that shows a desired biological activity. dovepress.com The 3-(2-chlorophenoxy)pyridine structure has served as a valuable starting point in this process.

Rational design leverages knowledge of a biological target's structure and function to design molecules that are likely to interact with it effectively. This approach was utilized in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Current time information in Bangalore, IN. By combining traditional structure-activity relationship (SAR) analysis, crystallography, and molecular modeling, scientists have developed potent inhibitors. Current time information in Bangalore, IN. One such example is the discovery of MK-4965, a complex molecule that incorporates the 3-phenoxy-pyridine moiety and demonstrates high potency against wild-type and key mutant HIV-1 viruses. Current time information in Bangalore, IN.

Fragment-based drug discovery (FBDD) is another powerful strategy where small molecular fragments that bind to a target are identified and then grown or combined to create a more potent lead compound. researchgate.net For instance, in the search for inhibitors of Leukotriene A4 Hydrolase (LTA4H), the structurally related fragment 3-(phenylmethoxy)pyridin-2-amine was identified. nih.gov This fragment showed binding to the target protein, with its 2-amino group forming a crucial hydrogen bond, providing a foundation for developing more potent inhibitors. nih.gov A computer-aided fragment-growing strategy has also been developed to design dual-target ligands, starting from a fragment and building a combinatorial library of potential ligands. nih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govtu-darmstadt.de This approach is a brute-force method to search for new lead compounds. tu-darmstadt.de The design of these libraries is crucial; they are often created to have physical properties and structural features that favor biological activity and bioavailability. nih.gov

In the context of pyridine-containing scaffolds, iterative libraries have been used to quickly explore structure-activity relationships (SAR). For example, in the development of M4 positive allosteric modulators, this technique helped identify potency-enhancing substituents on the pyridine (B92270) ring. Similarly, researchers have designed and synthesized libraries of pyrrolo[2,3-b]pyridine derivatives to develop new potent inhibitors for the V600E mutant of the B-RAF protein, a target in cancer therapy. nih.gov The synthesis and screening of a 38-compound library led to the identification of inhibitors with significant potency. nih.gov While not always starting with the this compound core itself, these examples demonstrate the power of library synthesis for generating leads based on a central pyridine scaffold. nih.govmdpi.com

Development and Application of Chemical Probes for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms—a process called target validation. A high-quality chemical probe should be potent, selective, and demonstrate engagement with its target in a cellular context.

The development of such probes is a critical step in drug discovery. For instance, a novel probe, YKL-05-099, was developed from an initial compound to be a more selective and pharmacokinetically enhanced tool for studying Salt-inducible kinases (SIKs) in vivo. While specific examples of this compound being used as a fully developed chemical probe are not extensively documented, related scaffolds have shown promise. A pyridine-thiazole scaffold featuring chloro and phenoxy substitutions has been utilized to probe reaction pathways, indicating the potential of this chemical class in developing tools for target validation. The structural characteristics of this compound make it a suitable candidate for development into a chemical probe to investigate the biology of new potential drug targets.

Strategies for Enhancing Biological Selectivity and Potency

Once a lead compound is identified, medicinal chemists work to optimize its properties, aiming to increase its potency (the amount of drug needed to produce an effect) and its selectivity (its ability to act on the intended target without affecting others). dovepress.com